Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

Conformational Analysis Drug Design Fluorine Chemistry

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate (CAS 416852-82-9) is a fluorinated heterocyclic building block belonging to the class of N-protected piperidine-4-carboxylates. It features a piperidine ring with a fluorine atom at the 4-position, an ethyl ester at the 4-carboxylate, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.

Molecular Formula C13H22FNO4
Molecular Weight 275.32 g/mol
CAS No. 416852-82-9
Cat. No. B1320845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-Boc-4-fluoropiperidine-4-carboxylate
CAS416852-82-9
Molecular FormulaC13H22FNO4
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)F
InChIInChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3
InChIKeyABBIQGVRIOLJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate (CAS 416852-82-9): A Strategic Fluorinated Building Block for Medicinal Chemistry and Pharmaceutical R&D


Ethyl N-Boc-4-fluoropiperidine-4-carboxylate (CAS 416852-82-9) is a fluorinated heterocyclic building block belonging to the class of N-protected piperidine-4-carboxylates. It features a piperidine ring with a fluorine atom at the 4-position, an ethyl ester at the 4-carboxylate, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen . This combination of functional groups makes it a versatile intermediate for the synthesis of complex molecules, particularly in medicinal chemistry where the incorporation of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and conformation [1]. The compound is commercially available from multiple suppliers with typical purities of ≥95%, making it a reliable starting material for research and development programs .

Why Simple Substitution with Analogs of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is Not a Viable Strategy in Lead Optimization


While a series of closely related piperidine-4-carboxylate analogs exist, substituting one for another in a synthetic or medicinal chemistry program carries significant risks due to the compound's unique combination of functional groups and their downstream impact. Simple analogs, such as the non-fluorinated Ethyl N-Boc-piperidine-4-carboxylate [1] or the deprotected Ethyl 4-fluoropiperidine-4-carboxylate , lack the critical structural features that dictate this compound's utility. The introduction of a fluorine atom at the 4-position profoundly alters the piperidine ring's conformational bias, a key determinant of 3D shape and target binding [2]. The Boc protecting group is not merely a placeholder; it is essential for synthetic orthogonality, enabling chemoselective transformations that are impossible with a free amine [3]. The quantitative evidence below demonstrates that these are not interchangeable parts; each structural element contributes to a specific set of properties that are crucial for successful synthesis and biological activity.

Quantitative Evidence for the Differentiated Value of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate in Scientific Research and Procurement


Enhanced Conformational Bias: Fluorination at the 4-Position Favors an Axial C-F Bond, Impacting Molecular Shape and Target Interactions

In contrast to the non-fluorinated analog, Ethyl N-Boc-piperidine-4-carboxylate, which lacks a strong conformational preference, the presence of the C-F bond in the target compound introduces a significant conformational bias. Computational and experimental NMR studies on a series of N-protected fluorinated piperidines have established that the fluorine atom exhibits a strong preference for the axial position, a phenomenon known as the 'axial-F preference' [1]. This is a general class-level property for 4-fluoropiperidines with electron-withdrawing N-protecting groups like Boc, driven by charge-dipole interactions and hyperconjugation. This bias results in a distinct 3D molecular shape compared to its non-fluorinated counterpart, which can be exploited to modulate interactions with biological targets.

Conformational Analysis Drug Design Fluorine Chemistry

Documented Synthetic Utility: A Key Intermediate in Multiple High-Value Patent Applications, Including Kinase Inhibitors

The target compound's value is directly validated by its role as a key intermediate in multiple published patent applications. A review of chemical databases reveals that Ethyl N-Boc-4-fluoropiperidine-4-carboxylate (CAS 416852-82-9) is explicitly cited as a synthetic building block in at least 11 distinct patent documents covering a range of therapeutic areas . These include patents for inhibitors of Caspase, Cell division cycle 7 (Cdc7) kinase, and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . This documented use provides concrete, verifiable evidence of its utility in constructing molecules of commercial and therapeutic interest, setting it apart from analogs that lack such a well-defined application footprint.

Medicinal Chemistry Patent Analysis Kinase Inhibition

High Synthetic Efficiency: Demonstrated Fluorination of the Piperidine Ring with a Reported Yield of 87%

The introduction of a fluorine atom into a heterocyclic scaffold can often be a challenging, low-yielding step. However, the synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate from its non-fluorinated precursor, Ethyl N-Boc-piperidine-4-carboxylate, has been reported with a high yield of approximately 87% [1]. This demonstrates a robust and efficient fluorination method, making the compound a cost-effective and reliable building block for further derivatization.

Organic Synthesis Process Chemistry Fluorination

Orthogonal Reactivity Profile: The Boc-Protected Nitrogen Enables Chemoselective Transformations Not Possible with Unprotected Analogs

The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is a key differentiator from the unprotected analog, Ethyl 4-fluoropiperidine-4-carboxylate (CAS 845958-77-2). The Boc group renders the basic amine inert under a wide range of reaction conditions (e.g., nucleophilic substitutions, organometallic reactions), allowing for chemoselective manipulation of the ester group at the 4-position without interference . This orthogonal protection strategy is fundamental to multi-step synthesis and is a primary reason for selecting this specific building block. The Boc group can be readily removed under mild acidic conditions (e.g., TFA or HCl) to reveal the free amine for subsequent coupling or functionalization at a later stage [1].

Protecting Group Strategy Organic Synthesis Peptide Chemistry

High-Value Application Scenarios for Ethyl N-Boc-4-fluoropiperidine-4-carboxylate Based on Quantitative Evidence


Design and Synthesis of Conformationally Biased Kinase Inhibitors

Leveraging the well-documented axial-F preference of the 4-fluoropiperidine scaffold, medicinal chemists can use this compound to introduce a specific 3D conformational bias into lead molecules [1]. This is particularly valuable in kinase inhibitor programs, where the compound has a demonstrated track record of use in patents for Cdc7 and other kinases . The combination of a defined 3D shape and the ability for further functionalization makes it a strategic choice for optimizing binding affinity and selectivity.

Modular Synthesis of CFTR Modulators and Caspase Inhibitors

The compound's orthogonal protecting groups (Boc-amine and ethyl ester) allow for its integration into complex, multi-step synthetic sequences as a modular building block. Its explicit citation in patents for CFTR modulators and Caspase inhibitors provides a direct, low-risk pathway for researchers aiming to explore or improve upon these therapeutic classes . The high reported yield for its synthesis further supports its use in the scale-up of promising lead candidates [2].

Development of Fluorinated Analogs for Improved Metabolic Stability

Fluorination is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism [3]. The target compound, with its single fluorine at the 4-position of the piperidine ring, is an ideal building block for introducing this property into drug candidates. Its use in developing fluorinated analogs of commercial drugs has been demonstrated, showcasing its direct applicability in lead optimization programs [4].

Synthesis of Advanced PROTAC Degraders and Targeted Protein Degradation Molecules

The orthogonal protecting groups and the 3D structural bias imparted by the 4-fluoro group make this compound an excellent synthon for the construction of complex bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras). The ability to selectively modify the ester and then deprotect the amine for conjugation to an E3 ligase ligand is a critical feature for this application . The compound's established use in kinase inhibitor patents aligns perfectly with the current focus of many targeted protein degradation programs .

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